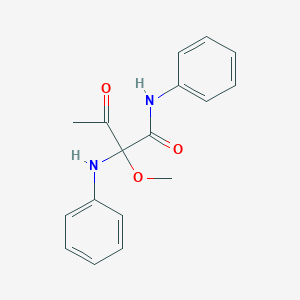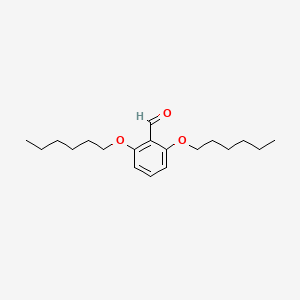![molecular formula C9H14O2 B12525467 3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid CAS No. 681453-01-0](/img/structure/B12525467.png)
3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or alkenes to alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-methylbicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxabicyclo[4.1.0]heptane-3-carboxylic acid: A similar bicyclic compound with an oxygen atom in the ring.
Bicyclo[4.1.0]heptane-7-carboxylic acid: A compound with a similar structure but without the methyl group.
Uniqueness
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
681453-01-0 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methylbicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5-2-3-6-7(4-5)8(6)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
Clé InChI |
FCXQUDJKTARIIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




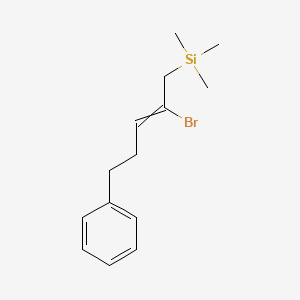
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

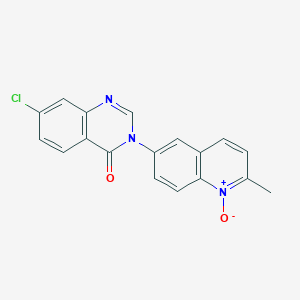
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
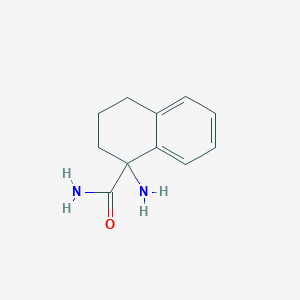
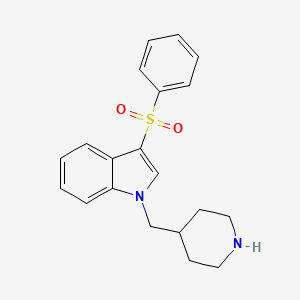
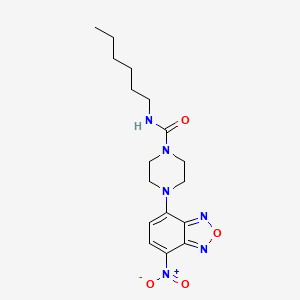
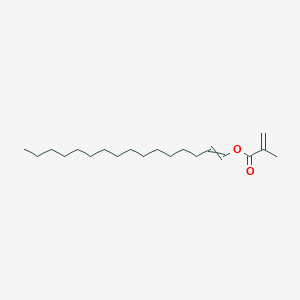
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
